3-BROMO-5-(5-BROMO-2-FURYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
3-BROMO-5-(5-BROMO-2-FURYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes bromine, furan, trifluoromethyl, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-5-(5-BROMO-2-FURYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Bromine and Trifluoromethyl Groups: These groups can be introduced through halogenation and trifluoromethylation reactions, respectively.
Attachment of the Furan and Pyrazole Groups: These groups can be attached through substitution reactions using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-5-(5-BROMO-2-FURYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-BROMO-5-(5-BROMO-2-FURYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-BROMO-5-(5-BROMO-2-FURYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-(trifluoromethyl)benzoic acid
- 3-bromo-5-(trifluoromethyl)benzaldehyde
Uniqueness
The uniqueness of 3-BROMO-5-(5-BROMO-2-FURYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its complex structure, which combines multiple functional groups
Properties
IUPAC Name |
3-bromo-5-(5-bromofuran-2-yl)-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Br2F3N6O2/c1-8-10(9(2)29(3)27-8)7-25-18(31)16-15(21)17-26-11(12-4-5-14(20)32-12)6-13(19(22,23)24)30(17)28-16/h4-5,11,13,26H,6-7H2,1-3H3,(H,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQGMESLWSPDDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=NN3C(CC(NC3=C2Br)C4=CC=C(O4)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Br2F3N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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